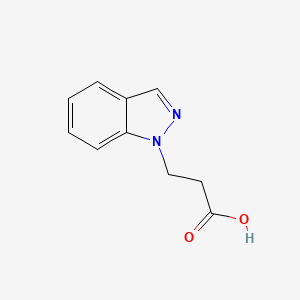

3-Indazol-1-yl-propionic acid

Description

Overview of Indazole Heterocycles as a Core Scaffold in Organic Chemistry

The indazole ring system, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, is a privileged scaffold in the field of medicinal chemistry. researchgate.netdiva-portal.org Its structural rigidity, coupled with its ability to participate in various non-covalent interactions, makes it an attractive core for the design of biologically active molecules.

The synthesis of indazole was first reported in the late 19th century, and since then, its derivatives have been the subject of extensive research. nih.gov The thermodynamic stability of the 1H-indazole tautomer over the 2H-form is a key feature that influences the synthesis and reactivity of its derivatives. researchgate.net The indazole nucleus is found in a number of naturally occurring alkaloids, such as nigellicine (B1251354) and nigeglanine, isolated from plants of the Nigella genus. nih.gov However, it is the synthetic derivatives of indazole that have garnered the most attention for their wide-ranging pharmacological activities. nih.gov

The indazole scaffold is a common feature in a multitude of compounds investigated for various therapeutic applications. researchgate.net Its presence in approved drugs and clinical candidates underscores its importance in drug discovery. researchgate.net Research has demonstrated that indazole derivatives possess a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. ontosight.ai This versatility has cemented the indazole moiety as a significant building block in the development of new therapeutic agents.

Significance of Propionic Acid Moieties in Chemical Structure and Function

The propionic acid moiety, a simple three-carbon carboxylic acid, plays a crucial role in determining the physicochemical properties and biological activity of a molecule. Its presence can influence a compound's solubility, acidity, and ability to interact with biological targets. The carboxylic acid group can act as a hydrogen bond donor and acceptor, and its ionization state at physiological pH is a key determinant of a molecule's pharmacokinetic profile.

Current Research Landscape of 3-Indazol-1-yl-propionic Acid and Analogues

The current body of research on this compound itself is primarily focused on its synthesis and characterization. It is often utilized as a building block or intermediate in the synthesis of more complex molecules. researchgate.netontosight.ai While extensive research exists on the broader class of indazole derivatives and their pharmacological properties, specific and detailed biological studies on this compound are not widely documented in publicly available literature. The compound is commercially available as a research chemical, suggesting its use in exploratory studies. scbt.com

A key study by Teixeira et al. (2006) describes the synthesis of a series of N-1 and N-2 substituted indazoles, including this compound (referred to as compound 4c in the study). researchgate.net The synthesis involves the reaction of 1H-indazole with ethyl 3-bromopropionate, followed by basic hydrolysis of the resulting ester to yield the carboxylic acid. researchgate.net The study provides detailed characterization of the compound, including its melting point and spectroscopic data. researchgate.net

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O₂ | scbt.com |

| Molecular Weight | 190.2 g/mol | scbt.com |

| Melting Point | 106-107 °C | researchgate.net |

Table 1: Physicochemical Properties of this compound

Scope and Objectives of Research on this compound Derivatives

Given the well-established biological significance of both the indazole and propionic acid moieties, the primary scope of research involving this compound and its derivatives is likely centered on the exploration of their potential as bioactive agents. The objectives of such research would include:

Synthesis of Novel Derivatives: Utilizing this compound as a starting material to generate a library of new compounds with modifications to either the indazole ring or the propionic acid side chain.

Pharmacological Evaluation: Screening these new derivatives for a range of biological activities, drawing on the known therapeutic potential of the indazole scaffold.

Structure-Activity Relationship (SAR) Studies: Investigating how structural modifications influence the biological activity of these compounds to identify key features for optimal potency and selectivity.

While dedicated research on the specific biological profile of this compound is limited, its role as a versatile chemical building block suggests that it will continue to be a valuable tool in the ongoing quest for novel and effective therapeutic agents. The foundation laid by the study of its core components provides a strong rationale for its continued investigation in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

3-indazol-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c13-10(14)5-6-12-9-4-2-1-3-8(9)7-11-12/h1-4,7H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLUWAKLSFDQNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Indazol 1 Yl Propionic Acid

General Synthetic Approaches to Indazole Ring Systems

The construction of the indazole ring, a bicyclic heteroaromatic system, can be achieved through various synthetic strategies. These methods primarily focus on the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring and can be broadly categorized into reactions involving diazotization and cyclization, N-N bond formation, and nucleophilic substitutions.

Diazotization of specific aniline derivatives followed by intramolecular cyclization is a classical and effective method for synthesizing the indazole core. This approach typically involves the conversion of an amino group on a benzene ring into a diazonium salt, which then undergoes a cyclization reaction.

One common strategy involves the diazotization of o-toluidine using sodium nitrite in acetic acid at room temperature, which subsequently leads to ring closure involving the methyl group to form 1H-indazole. chemicalbook.com Similarly, o-alkynylanilines can be subjected to a diazotization-cyclization protocol to yield 3-substituted 1H-indazoles. chemicalbook.com Another variation starts from isatin, which is ring-opened in an alkaline solution to an aminophenylglyoxylic acid. Subsequent diazotization and reductive cyclization afford 1H-indazole-3-carboxylic acid. chemicalbook.com

A more recent development involves the reaction of diazonium salts with diazo compounds. This metal-free approach proceeds through a diazenium intermediate that undergoes cyclization to produce indazoles in excellent yields. nih.govresearchgate.net This method offers a practical route to 3-ester-functionalized indazoles. researchgate.net

| Starting Material | Reagents | Key Transformation | Product | Reference |

| o-Toluidine | NaNO₂, Acetic Acid | Diazotization and ring closure | 1H-Indazole | chemicalbook.com |

| o-Alkynylanilines | Diazotizing agents | Diazotization and cyclization | 3-Substituted 1H-indazoles | chemicalbook.com |

| Isatin | 1. Aqueous alkali 2. Diazotization 3. Reductive cyclization | Ring opening, diazotization, and cyclization | 1H-Indazole-3-carboxylic acid | chemicalbook.com |

| Aryl diazonium salts and aryl diazo esters | None (metal-free) | Formation of diazenium intermediate and cyclization | 3-Ester-functionalized indazoles | researchgate.net |

The formation of the N-N bond is a critical step in many indazole syntheses. These reactions often involve the cyclization of precursors where the two nitrogen atoms are brought into proximity.

A notable method involves the cascade N-N bond forming reactions for the synthesis of indazole acetic acid scaffolds. This is achieved by heating 3-amino-3-(2-nitroaryl)propanoic acids with a suitable nucleophile/solvent under basic conditions. researchgate.net An N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines provides access to all three tautomeric forms of indazoles. organic-chemistry.org Another approach utilizes an organophosphorus-mediated reductive cyclization and subsequent N-N bond formation of substituted benzamidines to construct 3-amino-2H-indazoles. nih.gov

Furthermore, copper-catalyzed N-N bond formation using oxygen as the oxidant has been reported for the cyclization of ketimines prepared from o-aminobenzonitriles and organometallic reagents. nih.gov A single-step synthesis of fused tricyclic pyridazino[1,2-a]indazolium ring systems from 2-formyl dialkylanilines and hydroxylamine also proceeds via N-N bond formation. nih.gov

Nucleophilic substitution reactions provide a direct route to N-substituted indazoles. The anionic form of 1H-indazole, generated in situ with a base, can react with halo esters to yield a mixture of N-1 and N-2 substituted isomers. nih.govnih.gov The N-1 isomer is typically the predominant product due to its greater thermodynamic stability. nih.gov

This method is versatile, allowing for the introduction of ester-containing side chains of varying lengths at either the N-1 or N-2 position of the indazole ring. The reaction of 1H-indazole with halo esters (X(CH₂)nCO₂R) in an alkaline solution is a key step in the synthesis of precursors for indazole carboxylic acids. nih.govnih.gov

Specific Synthetic Routes to 3-Indazol-1-yl-propionic Acid

The synthesis of this compound specifically involves the attachment of a propionic acid moiety to the N-1 position of the indazole ring. This is commonly achieved through a two-step process involving the initial synthesis of an ester precursor followed by its hydrolysis.

The most direct route to this compound involves the basic hydrolysis of its corresponding ester precursor. nih.govnih.gov The ester, typically an ethyl or methyl ester, is synthesized via the nucleophilic substitution of a halo propionate ester by 1H-indazole in the presence of a base. nih.gov

The subsequent hydrolysis of the ester group is carried out under basic conditions, for example, using sodium hydroxide or potassium hydroxide in a suitable solvent like methanol or ethanol. This reaction proceeds in good to excellent yields to afford the desired N-1 indazole carboxylic acid derivative as a white crystalline solid. nih.gov

| Ester Precursor | Reagents for Hydrolysis | Product | Yield | Reference |

| Ethyl 3-(indazol-1-yl)propanoate | Basic conditions (e.g., NaOH) | This compound | Good to Excellent | nih.gov |

| Methyl 3-(indazol-1-yl)propanoate | Basic conditions (e.g., KOH) | This compound | Good to Excellent | nih.gov |

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. For the initial nucleophilic substitution step to form the ester precursor, the choice of base and solvent is important. While bases like potassium tert-butoxide (Kt-BuO) and sodium hydride (NaH) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are effective, other combinations like potassium hydroxide in methanol or pyridine may result in the indazole remaining unreacted. nih.gov The reaction is best carried out on the anionic form of 1H-indazole. nih.gov

For the final hydrolysis step, the reaction time and temperature can be adjusted to ensure complete conversion of the ester to the carboxylic acid. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC). derpharmachemica.com Upon completion, acidification of the reaction mixture precipitates the carboxylic acid product, which can then be purified by filtration and drying. derpharmachemica.com

Regioselectivity in Indazole Substitution and Isomer Formation

The direct alkylation of an indazole ring typically yields a mixture of N-1 and N-2 substituted products, making regiocontrol a critical aspect of the synthesis of compounds like this compound. The distribution of these isomers is influenced by a variety of factors, including the electronic and steric nature of substituents on the indazole core and the specific reaction conditions employed.

The regiochemical outcome of N-alkylation and N-acylation of the indazole nucleus is a complex interplay of steric hindrance, electronic effects, and the nature of the electrophile and reaction conditions. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. d-nb.infonih.gov

Steric and Electronic Effects of Substituents: Substituents on the indazole ring can exert significant control over the site of substitution. For instance, bulky substituents at the C-7 position can sterically hinder the N-1 position, favoring N-2 alkylation. Conversely, certain substituents at the C-3 position can promote N-1 selectivity. In a study on the N-alkylation of various C-3 substituted indazoles, the use of sodium hydride (NaH) in tetrahydrofuran (THF) showed high N-1 regioselectivity for indazoles with 3-carboxymethyl, 3-tert-butyl, and 3-carboxamide groups. d-nb.infonih.gov This suggests that for a precursor to this compound, such as a methyl or ethyl ester of indazole-3-propionic acid, a high degree of N-1 selectivity can be anticipated under these conditions.

Conversely, electron-withdrawing groups at the C-7 position, such as nitro (NO₂) or methoxycarbonyl (CO₂Me), have been shown to confer excellent N-2 regioselectivity. d-nb.infonih.gov

Reaction Conditions: The choice of base and solvent is also crucial in directing the regioselectivity of indazole alkylation. The combination of NaH in THF has been identified as a promising system for achieving N-1 selective alkylation. d-nb.infonih.gov Other conditions, such as the use of different bases or solvents, can lead to varying isomer ratios. For example, N-alkylation of indazole under Mitsunobu conditions has shown a preference for the formation of the N-2 regioisomer. d-nb.info

Regioselective N-acylation has been observed to favor the N-1 substituted product, often through the isomerization of the initially formed N-2 acylindazole to the more thermodynamically stable N-1 isomer. d-nb.infonih.gov

| C-3 Substituent | Reaction Conditions | N-1:N-2 Ratio | Reference |

|---|---|---|---|

| -CO₂Me | NaH, THF, n-pentyl bromide, 50°C | >99:1 | d-nb.infonih.gov |

| -C(O)Me | NaH, THF, n-pentyl bromide, 50°C | >99:1 | d-nb.info |

| -t-Bu | NaH, THF, n-pentyl bromide, 50°C | >99:1 | d-nb.info |

| -C(O)NH₂ | NaH, THF, n-pentyl bromide, 50°C | >99:1 | d-nb.info |

| Unsubstituted | Mitsunobu conditions, n-pentanol | 1:2.5 | d-nb.info |

The ratio of N-1 to N-2 isomers can often be understood in terms of thermodynamic and kinetic control. The 1H-indazole tautomer is generally considered to be the more thermodynamically stable form. d-nb.infonih.gov Synthetic strategies can be designed to exploit this stability difference to favor the N-1 substituted product.

For example, regioselective N-alkylation can be achieved through an equilibration process that favors the thermodynamic N-1 substituted product, particularly with the use of α-halo carbonyl electrophiles. d-nb.infonih.gov Similarly, N-1 substituted indazoles have been obtained through thermodynamic equilibration using β-halo ester electrophiles in the presence of dimethylformamide (DMF). d-nb.infonih.gov This principle is directly applicable to the synthesis of this compound, where an appropriate halo-propionate ester could be used to selectively alkylate the N-1 position under conditions that allow for thermodynamic equilibration.

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Multinuclear NMR spectroscopy is indispensable for the unambiguous structural assignment of 3-Indazol-1-yl-propionic acid. rug.nlmdpi.com Differences in the chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra of the N-1 and N-2 isomers are typically sufficient for their differentiation. mdpi.comresearchgate.net

The ¹H NMR spectrum provides detailed information about the electronic environment of the protons in the molecule. For 1H-indazole derivatives, the proton at position 3 (H-3) is a key diagnostic signal. researchgate.net In the case of this compound, the propionic acid side chain introduces additional signals. The methylene (B1212753) protons adjacent to the nitrogen (N-CH₂) and those adjacent to the carboxyl group (CH₂-COOH) will exhibit distinct chemical shifts and coupling patterns. The aromatic protons of the indazole ring typically appear as a complex multiplet in the downfield region of the spectrum. mdpi.comresearchgate.net

Table 1: Selected ¹H NMR Spectral Data for this compound and related compounds.

| Compound | Solvent | H-3 (ppm) | Aromatic Protons (ppm) |

| This compound | Not Specified | 7.97 | 7.73 (d), 7.55 (d), 7.37 (t), 7.13 (t) |

| Indazol-2-yl-acetic acid | Not Specified | 8.08 | 7.73 (d), 7.55 (d), 7.37 (t), 7.13 (t) |

Data sourced from a study by Teixeira et al. mdpi.com

¹³C NMR spectroscopy is a particularly effective method for assigning the correct isomeric structure of substituted indazoles. mdpi.comresearchgate.net The chemical shifts of the carbon atoms in the indazole ring, especially C-3, C-3a, and C-7a, are sensitive to the position of the substituent on the nitrogen atom. In N-1 substituted indazoles, the C-7 signal is typically found at a lower chemical shift (more shielded) compared to N-2 isomers. mdpi.com The carbonyl carbon of the propionic acid moiety will also have a characteristic resonance in the downfield region of the spectrum. researchgate.net

Table 2: ¹³C NMR Chemical Shifts (ppm) for this compound in MeOD.

| Carbon | Chemical Shift (ppm) |

| C3 | 134.1 |

| C3a | 125.2 |

| C4 | 122.2 |

| C5 | 121.9 |

| C6 | 127.8 |

| C7 | 110.3 |

| C7a | 141.0 |

| C=O | 174.6 |

| N-CH₂ | 48.6 |

| CH₂-COOH | 31.6 |

Data from Teixeira et al. researchgate.net Note: Assignments may be tentative.

Nitrogen NMR spectroscopy, particularly ¹⁵N NMR, offers a direct way to probe the electronic environment of the nitrogen atoms in the indazole ring. nih.govresearchgate.net There is a significant difference in the nitrogen shielding between the benzenoid (1H) and quinonoid (2H) tautomers of indazole, often exceeding 20 ppm. researchgate.net This makes nitrogen NMR a powerful tool for distinguishing between N-1 and N-2 isomers. nih.gov For this compound, the ¹⁵N chemical shifts would confirm the substitution at the N-1 position. nih.govresearchgate.net

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for confirming the complete structural assignment. mdpi.comresearchgate.net COSY experiments establish the connectivity between coupled protons, for instance, between the methylene groups of the propionic acid chain and between adjacent aromatic protons. researchgate.net The gHMBC experiment reveals long-range correlations between protons and carbons, which is instrumental in assigning the quaternary carbons and confirming the point of attachment of the propionic acid side chain to the indazole ring. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The spectrum is characterized by a broad absorption band in the region of 3300-2500 cm⁻¹, which is indicative of the O-H stretching of the hydrogen-bonded carboxylic acid. mdpi.comdocbrown.info The C=O stretching vibration of the carboxyl group typically appears as a strong band around 1700 cm⁻¹. mdpi.comresearchgate.net The C-H stretching vibrations of the aromatic ring and the aliphatic chain are observed around 3000 cm⁻¹. mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2300 | Broad, stretching |

| C-H (Aromatic/Aliphatic) | 2932 | Stretching |

| C=O (Carboxylic Acid) | ~1700 | Stretching |

Data compiled from related indazole carboxylic acids. mdpi.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in its structural confirmation. mdpi.comresearchgate.net For this compound (molecular weight: 190.2 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) at m/z 190. scbt.com The fragmentation of indazole carboxylic acid derivatives typically involves the loss of the carboxyl group ([M-COOH]⁺) or the entire propionic acid side chain. researchgate.netlibretexts.org The base peak in the spectrum of a related compound, indazol-2-yl-acetic acid, was observed at m/z 131, corresponding to the [M-COOH]⁺ fragment. researchgate.net

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction is a premier technique for the unambiguous determination of a molecule's solid-state structure, providing precise information on bond lengths, bond angles, and crystallographic arrangement. This data is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which can significantly influence the physical properties of the compound.

While the synthesis and characterization of this compound have been reported, specific single-crystal X-ray diffraction data for this particular isomer is not detailed in the prominent literature. However, structural studies have been successfully conducted on closely related isomers. For instance, the molecular structure of indazol-2-yl-acetic acid has been determined by X-ray diffraction, revealing a supramolecular architecture stabilized by intermolecular hydrogen bonds. researchgate.netrug.nl This highlights the utility of the technique within this class of compounds, even if specific crystallographic parameters for the this compound derivative are not publicly available. The successful crystallization and analysis of its isomer suggest that this compound likely possesses a well-defined crystalline lattice.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone of chemical characterization, providing quantitative information on the elemental composition of a compound. This technique is used to determine the empirical formula of a substance by measuring the percentage by weight of each element present. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula, C₁₀H₁₀N₂O₂.

The synthesis of this compound has been described, and its identity has been confirmed through various spectroscopic methods and elemental analysis. researchgate.netrug.nl The results from the elemental analysis are crucial for verifying the purity and confirming the empirical formula of the synthesized compound.

The theoretical and experimentally found values for Carbon (C), Hydrogen (H), and Nitrogen (N) in this compound are presented below. The close correlation between the calculated and found values substantiates the assigned chemical structure. researchgate.net

| Element | Theoretical % | Experimental % |

| Carbon (C) | 63.15 | 63.21 |

| Hydrogen (H) | 5.30 | 5.35 |

| Nitrogen (N) | 14.73 | 14.69 |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and conformational preferences of molecules. For indazole derivatives, DFT calculations, often at the B3LYP/6-31G** or similar levels of theory, provide detailed information on electron distribution, molecular orbitals, and geometric parameters. mdpi.comnih.govmdpi.com

These calculations are crucial for understanding the molecule's reactivity and intrinsic properties. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. The distribution of electrostatic potential on the molecular surface can identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is vital for predicting non-covalent interactions.

Furthermore, DFT is employed to perform full geometry optimizations, identifying the most stable three-dimensional conformation of the molecule by finding the minimum energy state on the potential energy surface. nih.gov This is essential for both understanding the molecule's inherent shape and for its use in subsequent studies like molecular docking.

Table 1: Representative Data from DFT Analysis of an Indazole Derivative

| Calculated Property | Typical Value/Observation | Significance |

| HOMO Energy | -6.5 eV to -7.5 eV | Indicates the electron-donating capability. |

| LUMO Energy | -1.0 eV to -2.0 eV | Indicates the electron-accepting capability. |

| HOMO-LUMO Gap | 4.5 eV to 6.5 eV | Reflects chemical reactivity and kinetic stability. |

| Dipole Moment | 2.0 D to 4.0 D | Quantifies the overall polarity of the molecule. |

| Electrostatic Potential | Negative potential around N2 and carbonyl oxygen | Predicts sites for hydrogen bonding and electrophilic attack. |

Note: The values in this table are illustrative and representative for indazole-type molecules and can vary based on the specific derivative and computational method.

Molecular Docking Simulations for Predictive Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In medicinal chemistry, it is used to forecast the binding mode and affinity of a small molecule ligand, such as 3-Indazol-1-yl-propionic acid, within the active site of a target protein.

The process involves placing the ligand in various conformations and orientations within the protein's binding pocket and using a scoring function to estimate the binding affinity, typically expressed in kcal/mol. nih.gov A lower binding energy score generally indicates a more stable and potent ligand-protein interaction. nih.gov

Docking studies on related indazole compounds have revealed key interactions that contribute to binding affinity. These often include:

Hydrogen Bonds: The nitrogen atoms of the indazole ring and the oxygen atoms of the propionic acid group are common hydrogen bond donors or acceptors.

Hydrophobic Interactions: The aromatic benzene (B151609) ring of the indazole core frequently engages in hydrophobic or π-stacking interactions with nonpolar amino acid residues like valine, leucine, and phenylalanine. researchgate.net

Electrostatic Interactions: The carboxylate of the propionic acid chain can form salt bridges with positively charged residues such as arginine or lysine. researchgate.net

These simulations are critical for generating hypotheses about how a compound achieves its biological effect and for designing new derivatives with improved binding characteristics. researchgate.net

Table 2: Illustrative Molecular Docking Results for an Indazole Ligand

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Protein Kinase X | -7.45 | Arg171, Lys273 | Hydrogen Bond, Salt Bridge |

| Tyr248 | π-π Stacking | ||

| Val268 | Hydrophobic | ||

| Cyclooxygenase-2 | -8.20 | Arg120, Tyr355 | Hydrogen Bond |

| Ser530 | Hydrogen Bond | ||

| Leu352, Val523 | Hydrophobic |

Note: This table presents hypothetical data based on docking studies of similar compounds to illustrate typical findings. researchgate.netnih.gov

Computational Approaches to Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis aims to correlate the chemical structure of a compound with its biological activity. Computational methods provide a quantitative framework for these studies (QSAR), allowing researchers to build predictive models.

For a molecule like this compound, computational SAR would explore how modifications to its distinct chemical moieties affect a specific biological endpoint. Key areas for investigation include:

The Indazole Ring: Substitution at different positions (e.g., 4, 5, 6, or 7) with various functional groups (e.g., halogens, alkyl, alkoxy) can modulate electronic properties, solubility, and steric interactions within a binding site.

The Propionic Acid Side Chain: The length and flexibility of the linker are critical. Replacing the propionic acid with acetic acid or longer chains can alter the positioning of the indazole core in a binding pocket. acs.org The carboxylic acid group itself is often a key pharmacophore, and its replacement with bioisosteres like tetrazoles can impact binding and physicochemical properties.

The Linkage Position: The attachment of the side chain at the N1 position versus the N2 position results in different isomers with distinct spatial arrangements and often different biological activities.

Computational SAR models use calculated molecular descriptors (e.g., logP, molecular weight, polar surface area, electronic parameters from DFT) to build a mathematical relationship with observed activity, guiding the synthesis of more potent and selective analogs. nih.gov

Table 3: Conceptual SAR Insights for this compound

| Molecular Modification | Predicted Impact on Activity | Rationale |

| Substitution on Benzene Ring | Modulated | Can enhance hydrophobic interactions or introduce new hydrogen bonds. |

| Shortening/Lengthening Side Chain | Significant | Alters the distance and vector of the carboxylic acid relative to the indazole core. acs.org |

| Isosteric replacement of COOH | Modulated | Can improve metabolic stability or oral bioavailability while maintaining key binding interactions. |

| Isomerization from N1 to N2 | Significant | Changes the overall 3D shape and directionality of the side chain. |

Analysis of Tautomeric Forms and Energetic Preferences (1H, 2H, 3H Indazoles)

A fundamental characteristic of the indazole ring system is its ability to exist in different tautomeric forms. nih.gov The most common are the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring nitrogen. researchgate.net The 3H-tautomer is also theoretically possible but is generally considered energetically unfavorable.

The relative stability of these tautomers is crucial as it can profoundly influence the molecule's physical, chemical, and biological properties. nih.gov Numerous theoretical studies have been conducted to determine the energetic preferences. Computational calculations, including DFT (B3LYP) and Møller-Plesset perturbation theory (MP2), consistently show that for the parent indazole, the 1H-tautomer is the most stable form. researchgate.net

The energy difference between the 1H and 2H tautomers is reported to be in the range of 3.6 to 5.3 kcal/mol, favoring the 1H form. researchgate.net This stability is often attributed to the greater aromaticity of the benzenoid structure of 1H-indazole compared to the quinonoid character of 2H-indazole. researchgate.net While the 1H-tautomer generally predominates, the tautomeric equilibrium can be influenced by substitution patterns on the ring and by the solvent environment. mdpi.com For N-substituted derivatives like this compound, the tautomerism is fixed by the alkylation at the N1 position.

Table 4: Calculated Relative Stabilities of Indazole Tautomers

| Tautomer | Structure | Relative Energy (kcal/mol) | Stability |

| 1H-Indazole | Benzenoid | 0 (Reference) | Most Stable |

| 2H-Indazole | Quinonoid | +3.6 to +5.3 | Less Stable |

| 3H-Indazole | Non-aromatic pyrazole | Significantly higher | Unfavorable |

Note: Energy values are based on gas-phase calculations for unsubstituted indazole reported in the literature. researchgate.net

Conformational Analysis of the Propionic Acid Side Chain

Computational conformational analysis is used to explore the potential energy landscape associated with the rotation of these bonds. By systematically rotating the key dihedral angles and calculating the energy of each resulting conformer, a potential energy map can be generated. This allows for the identification of low-energy, stable conformations that the molecule is most likely to adopt.

The key rotatable bonds in the propionic acid side chain are:

τ1: The bond between the indazole N1 atom and the adjacent CH2 group.

τ2: The bond between the two CH2 groups of the ethyl linker.

τ3: The bond between the CH2 group and the carbonyl carbon of the carboxylic acid.

The preferred conformations will seek to minimize steric hindrance and optimize intramolecular interactions. This analysis is fundamental for selecting the correct conformer for molecular docking studies and for understanding how the flexible side chain allows the indazole core and the carboxylic acid group to be presented to a biological target.

Table 5: Key Rotatable Bonds for Conformational Analysis

| Bond | Dihedral Angle Definition | Significance for Molecular Shape |

| N1-Cα | C2-N1-Cα-Cβ | Orients the entire side chain relative to the plane of the indazole ring. |

| Cα-Cβ | N1-Cα-Cβ-Cγ | Determines the "reach" and "bend" of the side chain. |

| Cβ-Cγ (C=O) | Cα-Cβ-Cγ-O | Positions the terminal carboxylic acid group for interactions. |

Structure Activity Relationship Sar Studies and Molecular Basis of Interactions

Methodological Frameworks for SAR Elucidation in Indazole Derivatives

The elucidation of SAR in indazole derivatives is often approached through a combination of synthetic chemistry, biological evaluation, and computational modeling. A common strategy involves the synthesis of a library of analogues with systematic modifications to different parts of the molecule. These modifications can include altering substituents on the indazole ring, changing the nature and length of the side chain, and varying the point of attachment to the indazole core.

Key methodological frameworks include:

Quantitative Structure-Activity Relationship (QSAR): This computational approach aims to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For indazole derivatives, QSAR studies can help identify key molecular descriptors, such as electronic, steric, and hydrophobic properties, that are critical for their inhibitory mechanisms against specific targets. semanticscholar.orgaboutscience.eu

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For indazole compounds, docking studies can reveal the binding modes and key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of a target protein. semanticscholar.orgnih.gov

Synthesis of Analogue Libraries: The systematic synthesis of derivatives with modifications at various positions of the indazole scaffold is a fundamental aspect of SAR studies. This allows for the direct assessment of the impact of these changes on biological activity. nih.gov

These frameworks are often used in an iterative manner, where the results from one method inform the design of the next set of experiments, leading to a more refined understanding of the SAR.

Influence of the Indazole Core Regiochemistry on Molecular Interactions

The indazole ring system can exist as two principal tautomers: 1H-indazole and 2H-indazole. The 1H-indazole tautomer is generally more thermodynamically stable. nih.gov The position of the substituent attachment to the nitrogen atoms of the pyrazole (B372694) ring (N1 or N2) significantly influences the molecule's three-dimensional shape and its ability to interact with biological targets.

Regioselective N-alkylation of the indazole scaffold is a critical aspect of synthesis and can be influenced by reaction conditions and the nature of substituents on the indazole ring. beilstein-journals.orgresearchgate.netresearchgate.net For instance, the regiochemistry of an amide linker in indazole-3-carboxamides has been shown to be critical for their inhibitory activity on calcium influx. nih.gov

The position of substituents on the benzene (B151609) ring of the indazole core also plays a crucial role in determining biological activity. SAR studies have indicated that substituent groups at the 4- and 6-positions of the 1H-indazole scaffold can be crucial for inhibitory activity against certain enzymes. nih.gov

Role of the Propionic Acid Moiety in Molecular Recognition

The propionic acid moiety is a common feature in many biologically active compounds, including several non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. mdpi.com In the context of 3-Indazol-1-yl-propionic acid, this acidic group can play a significant role in molecular recognition through various interactions:

Ionic Interactions: The carboxylate group of the propionic acid can form strong ionic bonds with positively charged residues, such as arginine and lysine, in the binding site of a target protein.

Hydrogen Bonding: The carboxylic acid can act as both a hydrogen bond donor and acceptor, forming hydrogen bonds with appropriate residues in the receptor's active site.

SAR studies on 3-arylpropionic acids have shown that modifications to the propionic acid chain can impact the compound's pharmacokinetic properties. For example, metabolic oxidation at the benzylic position of the propionic acid chain can lead to a shorter half-life. nih.gov Introducing substituents on the propionic acid chain can enhance the metabolic stability and, consequently, the in vivo efficacy of the compounds.

Impact of Substituent Modifications on Molecular Recognition and Binding Affinity

The nature, size, and position of substituents on the indazole ring can have a profound impact on the binding affinity and selectivity of indazole derivatives.

| Modification | Impact on Molecular Recognition and Binding Affinity | Example |

| Substituents on the Indazole Ring | Can influence electronic properties, hydrophobicity, and steric fit within the binding pocket. | The presence of methoxy substituents on an indan nucleus (a related bicyclic structure) was found to be important for anti-inflammatory activity. core.ac.uk |

| Alterations to the Linker | The length and flexibility of the linker between the indazole core and another pharmacophoric group can affect the optimal positioning of the molecule in the binding site. | In indazole-3-carboxamides, the specific regiochemistry of the amide linker is critical for activity. nih.gov |

| Modifications to Terminal Groups | Changes to the terminal functional groups can alter solubility, cell permeability, and interactions with the target. | - |

Systematic SAR studies, where substituents are varied at different positions of the indazole scaffold, are essential to map the binding pocket and identify key interactions that contribute to high-affinity binding.

Molecular Design Principles for Indazolyl Propionic Acid Scaffolds

The indazole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a core structure for a wide range of biologically active compounds. researchgate.net The design of novel indazolyl propionic acid derivatives can be guided by several key principles:

Scaffold Hopping: Replacing a known core structure with the indazole scaffold while retaining key pharmacophoric features can lead to the discovery of novel compounds with improved properties.

Fragment-Based Drug Design: Small molecular fragments that bind to the target can be identified and then linked together or grown to create a higher affinity ligand. The indazole moiety can serve as a starting fragment or a core to which other fragments are attached.

Structure-Based Drug Design: When the three-dimensional structure of the target protein is known, computational methods can be used to design ligands that fit optimally into the binding site. This approach allows for the rational design of substituents on the indazolyl propionic acid scaffold to maximize favorable interactions.

The goal of these design principles is to create molecules with high potency, selectivity, and favorable pharmacokinetic properties. The versatility of the indazole scaffold, combined with the potential for diverse interactions from the propionic acid moiety, makes it an attractive starting point for the development of new therapeutic agents.

Advanced Research Applications of 3 Indazol 1 Yl Propionic Acid and Analogous Systems

Development of Novel Chemical Scaffolds for Research

The indazole core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. pharmablock.com This has led to the extensive use of indazole derivatives, including those derived from 3-Indazol-1-yl-propionic acid, in the development of novel chemical scaffolds for research. These scaffolds serve as starting points for the synthesis of libraries of compounds with diverse biological activities. nih.govpnrjournal.com

The versatility of the indazole ring allows for functionalization at various positions, enabling the creation of a wide array of derivatives. researchgate.net For instance, the propionic acid side chain of this compound offers a convenient handle for further chemical modifications, such as amidation or esterification, to generate new classes of compounds. nih.gov Researchers have successfully synthesized numerous indazole-based compounds with potential therapeutic applications, including anti-tumor, anti-inflammatory, and antimicrobial agents. researchgate.netnih.gov The development of these novel scaffolds is often guided by computational modeling and structure-activity relationship (SAR) studies to optimize their biological profiles. nih.gov

| Application Area | Key Features of Indazole Scaffolds | References |

| Kinase Inhibition | The indazole core can form crucial hydrogen bonds with hinge residues of protein kinases. pharmablock.comnih.gov | pharmablock.comnih.gov |

| Fragment-Based Drug Discovery (FBDD) | Indazole is a privileged fragment in FBDD due to its favorable properties for binding to protein targets. pharmablock.com | pharmablock.com |

| Scaffold Hopping | The indazole scaffold has been successfully used in scaffold hopping to create novel compounds with improved properties. pharmablock.com | pharmablock.com |

Utility as Tool Compounds in Chemical Biology Investigations

Tool compounds are essential for dissecting complex biological processes. This compound and its analogs have emerged as valuable tool compounds in chemical biology. Their specific interactions with biological targets allow researchers to probe the function of proteins and pathways in living systems. For example, indole-based propanoic acids, which are structurally analogous to this compound, have been developed as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in inflammatory processes. acs.org These inhibitors can be used to study the role of cPLA2α in various diseases. acs.org

The ability to synthesize a variety of indazole derivatives with tailored properties makes them particularly useful as tool compounds. ijsdr.org By modifying the substituents on the indazole ring or the propionic acid side chain, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds to suit specific experimental needs.

Exploration in the Synthesis of Complex Organic Molecules

The chemical reactivity of the indazole ring system makes it a valuable building block in the synthesis of more complex organic molecules. ijsdr.orgchemie-brunschwig.ch The nitrogen atoms in the indazole ring can act as nucleophiles, and the ring itself can undergo various electrophilic and nucleophilic substitution reactions. rug.nl This allows for the construction of intricate molecular architectures.

The synthesis of substituted indazole acetic acids has been achieved through N-N bond forming reactions, demonstrating a strategy for creating novel indazole scaffolds. diva-portal.org Furthermore, the propionic acid moiety of this compound can be utilized in a variety of coupling reactions to build larger and more complex structures. ontosight.ai The development of efficient synthetic methods for the functionalization of indazoles continues to be an active area of research, expanding their utility in the synthesis of natural products and other biologically active compounds. pnrjournal.comijsdr.org

Investigation of Indazole Derivatives as Bioisosteres

Bioisosterism, the replacement of a functional group in a molecule with another group that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and metabolic stability. researchgate.net The indazole ring has been successfully employed as a bioisostere for other aromatic systems, most notably phenol (B47542) and indole. pharmablock.comnih.govacs.org

The indazole ring can mimic the hydrogen bonding capabilities of the hydroxyl group of phenol and the N-H group of indole, while often offering improved pharmacokinetic properties. pharmablock.com For example, replacing a phenol group with an indazole can reduce susceptibility to metabolic glucuronidation, a common pathway for drug inactivation. nih.govacs.org This bioisosteric replacement has been successfully applied in the development of GluN2B-selective NMDA receptor antagonists and lymphocyte-specific protein tyrosine kinase (Lck) inhibitors. researchgate.netnih.govacs.org The investigation of indazole derivatives as bioisosteres continues to be a fruitful area of research, leading to the discovery of new drug candidates with enhanced therapeutic potential. chemie-brunschwig.chresearchgate.net

| Bioisosteric Replacement | Advantage of Indazole | Example Application | References |

| Phenol | Reduced susceptibility to glucuronidation, improved lipophilicity. pharmablock.comnih.govacs.org | GluN2B-selective NMDA receptor antagonists. nih.govacs.org | pharmablock.comnih.govacs.org |

| Indole | Additional hydrogen bond acceptor, potential for improved affinity. pharmablock.com | Kinase inhibitors. pharmablock.com | pharmablock.com |

Q & A

Q. What are the standard synthetic routes for 3-Indazol-1-yl-propionic acid, and how can researchers optimize yields?

- Methodological Answer : A common synthetic approach involves coupling indazole with a propionic acid derivative using carbodiimide-mediated amide bond formation. Key steps include: (i) Activation of the carboxylic acid group using reagents like EDC or DCC. (ii) Protection of reactive indazole nitrogen atoms with tert-butoxycarbonyl (Boc) groups to prevent side reactions. (iii) Purification via column chromatography or recrystallization to isolate the product .

- Characterization : Confirm purity using HPLC (>95%) and structural identity via -NMR (e.g., indazole proton signals at δ 7.2–8.1 ppm) and mass spectrometry .

Q. Which analytical techniques are critical for characterizing this compound?

- Key Methods :

- Nuclear Magnetic Resonance (NMR) : Assign proton environments (e.g., indazole aromatic protons vs. propionic acid side chain).

- High-Performance Liquid Chromatography (HPLC) : Monitor purity and detect impurities under reverse-phase conditions (C18 column, acetonitrile/water mobile phase).

- X-Ray Crystallography : Resolve crystal structure using SHELX software for bond-length validation (e.g., C-N bond lengths in indazole ring: ~1.32 Å) .

Q. How can researchers confirm the structural identity of this compound?

- Stepwise Protocol : (i) Compare experimental -NMR shifts with computed values (DFT calculations). (ii) Validate hydrogen bonding patterns via IR spectroscopy (e.g., carboxylic acid O-H stretch at 2500–3300 cm). (iii) Cross-reference with PubChem data (InChI Key: ZNRZBEVYWWQQMN-UHFFFAOYSA-N) for consistency .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in this compound synthesis?

- Strategies :

- Temperature Control : Maintain reflux at 80–90°C to accelerate coupling while minimizing decomposition.

- pH Adjustment : Use sodium acetate buffer (pH 4.5–5.5) to stabilize intermediates.

- Catalyst Screening : Test Pd-based catalysts for Suzuki-Miyaura coupling if aryl halide precursors are used .

- Troubleshooting : Low yields (<40%) may result from incomplete Boc deprotection; employ TFA/CHCl for efficient removal .

Q. What experimental and computational approaches are used to study target interactions of this compound?

- Experimental :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (K) to enzymes like cyclooxygenase-2 (COX-2).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions.

- Computational :

- Molecular Docking (AutoDock Vina) : Predict binding poses with COX-2 (PDB: 5KIR) and prioritize residues (e.g., Arg120, Tyr355) for mutagenesis studies .

Q. How should researchers address contradictions in crystallographic and spectroscopic data?

- Case Study : Discrepancies in bond angles (X-ray vs. DFT) may arise from crystal packing effects.

- Resolution : (i) Validate using multiple software (SHELXL for crystallography, Gaussian for DFT). (ii) Perform variable-temperature NMR to assess dynamic effects in solution .

Q. What computational tools are recommended for studying the pharmacokinetics of this compound?

- ADME Prediction : Use SwissADME to estimate logP (~2.1), solubility (LogS: -3.2), and bioavailability.

- Metabolic Stability : Simulate cytochrome P450 interactions (CYP3A4, CYP2D6) with Schrödinger’s QikProp .

Q. What are the emerging pharmacological applications of this compound derivatives?

- Anti-Inflammatory Agents : Derivatives show COX-2 inhibition (IC ~ 0.8 µM) in LPS-induced macrophage models.

- Neuroprotection : Preliminary data suggest attenuation of amyloid-β toxicity in neuronal cell lines (EC: 10 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.